

# BO-1165: A Technical Overview of its Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the available scientific data on the activity of **BO-1165**, a monobactam antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes in-vitro activity data, discusses its stability against bacterial enzymes, and outlines the general mechanisms of action and resistance pertinent to its class.

## In-Vitro Activity of BO-1165 against Pseudomonas aeruginosa

**BO-1165**, a monobactam antibiotic developed in the mid-1980s, has demonstrated notable invitro activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Early studies positioned its efficacy as comparable to that of aztreonam, another monobactam antibiotic.[2]

#### **Quantitative Antimicrobial Susceptibility Data**

The following table summarizes the key quantitative data regarding the in-vitro susceptibility of P. aeruginosa to **BO-1165**.



| Antibiotic | Organism                  | MIC50 (mg/L) | Reference |
|------------|---------------------------|--------------|-----------|
| BO-1165    | Pseudomonas<br>aeruginosa | 3.12         | [1]       |

Note: MIC50 represents the minimum inhibitory concentration required to inhibit the growth of 50% of the tested isolates. Data on MIC90 and MIC ranges against a broader panel of contemporary clinical isolates of P. aeruginosa are not readily available in the reviewed literature.

#### **Mechanism of Action and Bacterial Resistance**

As a member of the  $\beta$ -lactam class of antibiotics, **BO-1165** is understood to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the targeting of essential penicillin-binding proteins (PBPs).

Signaling Pathway: Monobactam Inhibition of Peptidoglycan Synthesis in P. aeruginosa





Click to download full resolution via product page

Caption: Mechanism of **BO-1165** Action.

#### Stability to β-Lactamases

**BO-1165** has demonstrated good stability against a variety of plasmid-mediated and chromosome-mediated  $\beta$ -lactamases.[1] However, it has been noted that certain  $\beta$ -lactamases capable of hydrolyzing aztreonam can also slightly hydrolyze **BO-1165**.[1] Notably, **BO-1165** has been shown to inhibit inducible  $\beta$ -lactamases from P. aeruginosa.[2]

## Potential Mechanisms of Resistance in Pseudomonas aeruginosa



While specific studies on resistance development to **BO-1165** are scarce, the known mechanisms of resistance in P. aeruginosa to  $\beta$ -lactam antibiotics are relevant.



Click to download full resolution via product page

Caption: Potential Resistance Pathways to BO-1165.

### **Experimental Protocols**

Detailed experimental protocols for the studies conducted on **BO-1165** are not extensively described in the available literature. However, based on standard microbiological practices of the time, the following methodologies would have likely been employed.

#### **Minimum Inhibitory Concentration (MIC) Determination**

The MIC of **BO-1165** against P. aeruginosa was likely determined using the agar dilution method, a standard technique during the period of its primary investigation.

Experimental Workflow: Agar Dilution MIC Assay





Click to download full resolution via product page

Caption: Agar Dilution for MIC Determination.

### **Discussion and Future Perspectives**

The available data, primarily from the 1980s, indicates that **BO-1165** possessed promising invitro activity against P. aeruginosa. Its stability against many  $\beta$ -lactamases was a significant characteristic. However, the lack of more recent research, including in-vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and clinical trial data, makes it difficult to ascertain its full potential as a therapeutic agent.

For a comprehensive understanding of **BO-1165**'s activity against contemporary, multidrug-resistant strains of P. aeruginosa, further research would be required. Key areas for future investigation would include:

- Re-evaluation of in-vitro activity: Testing BO-1165 against a diverse panel of recent clinical isolates of P. aeruginosa, including carbapenem-resistant and extensively drug-resistant strains.
- Target identification and affinity: Determining the specific PBP binding profile of BO-1165 in
  P. aeruginosa and quantifying its binding affinities.
- In-vivo efficacy: Conducting studies in relevant animal models of P. aeruginosa infection to assess the in-vivo efficacy, pharmacokinetics, and safety of BO-1165.
- Resistance studies: Investigating the potential for and mechanisms of resistance development to BO-1165 in P. aeruginosa through experimental evolution studies.

In conclusion, while **BO-1165** showed initial promise, the current body of publicly available scientific literature is insufficient to support its clinical development without substantial further



investigation. The information presented in this guide serves as a historical record of its early characterization and a framework for any future research into this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Impact of MIC Range for Pseudomonas aeruginosa and Streptococcus pneumoniae on the Ceftolozane In Vivo Pharmacokinetic/Pharmacodynamic Target - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BO-1165: A Technical Overview of its Activity Against Pseudomonas aeruginosa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667344#bo-1165-activity-against-pseudomonas-aeruginosa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com